2-oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl (2Z)-3-(furan-2-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL (2Z)-3-(FURAN-2-YL)PROP-2-ENOATE is a synthetic organic compound that features a trifluoromethoxyphenyl group, a carbamoyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL (2Z)-3-(FURAN-2-YL)PROP-2-ENOATE typically involves multiple steps:
Formation of the Trifluoromethoxyphenyl Intermediate: This can be achieved by reacting 4-hydroxybenzaldehyde with trifluoromethanesulfonic anhydride in the presence of a base.
Carbamoylation: The intermediate is then reacted with an isocyanate to introduce the carbamoyl group.
Furan Ring Introduction: The final step involves the reaction of the carbamoylated intermediate with a furan derivative under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives of the trifluoromethoxyphenyl group.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential use as anti-inflammatory or anticancer agents.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of {[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL (2Z)-3-(FURAN-2-YL)PROP-2-ENOATE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
{[4-(METHOXY)PHENYL]CARBAMOYL}METHYL (2Z)-3-(FURAN-2-YL)PROP-2-ENOATE: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
{[4-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL (2Z)-3-(FURAN-2-YL)PROP-2-ENOATE: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in {[4-(TRIFLUOROMETHOXY)PHENYL]CARBAMOYL}METHYL (2Z)-3-(FURAN-2-YL)PROP-2-ENOATE imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its analogs.
Properties
Molecular Formula |
C16H12F3NO5 |
---|---|
Molecular Weight |
355.26 g/mol |
IUPAC Name |
[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl] (Z)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C16H12F3NO5/c17-16(18,19)25-13-5-3-11(4-6-13)20-14(21)10-24-15(22)8-7-12-2-1-9-23-12/h1-9H,10H2,(H,20,21)/b8-7- |
InChI Key |
ZMDXUQSLMLDGAE-FPLPWBNLSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=C\C(=O)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)OCC(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.